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Compound of Interest

Compound Name: Melevodopa

Cat. No.: B1676178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and pharmacokinetic

profiles of different Melevodopa formulations. The data presented is compiled from peer-

reviewed studies to assist researchers and drug development professionals in understanding

the performance of these alternatives.

Executive Summary
Melevodopa, a methyl ester of levodopa, is formulated to enhance the solubility and

absorption of levodopa, the primary treatment for Parkinson's disease. This guide focuses on

the bioequivalence of various Melevodopa formulations, including effervescent tablets and

intestinal gels, in comparison to standard levodopa/carbidopa preparations. The following

sections present a detailed analysis of their pharmacokinetic parameters, the experimental

protocols used in these bioequivalence studies, and a visual representation of the underlying

signaling pathway and experimental workflows.

Comparative Pharmacokinetic Data
The bioequivalence of different Melevodopa formulations is primarily assessed by comparing

their key pharmacokinetic parameters: the area under the plasma concentration-time curve

(AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma

concentration (Tmax).
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Effervescent Melevodopa/Carbidopa vs. Standard-
Release Levodopa/Carbidopa
A randomized, double-blind, two-period crossover study compared the pharmacokinetic profile

of an effervescent tablet of melevodopa/carbidopa (V1512) with a standard-release

levodopa/carbidopa tablet in patients with fluctuating Parkinson's disease. The results indicated

that the effervescent formulation provides a more reliable levodopa pharmacokinetic profile with

less drug accumulation and variability.[1]

Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Effervescent

Melevodopa/Carbidopa (V1512) vs. Standard-Release Levodopa/Carbidopa

Formulation AUC (ng·h/mL) Cmax (ng/mL) Tmax (h)

Effervescent

Melevodopa/Carbidop

a (V1512)

Data not fully

available in abstract

Quicker absorption

suggested
Less variable

Standard-Release

Levodopa/Carbidopa

Data not fully

available in abstract

Slower absorption

suggested
More variable

Note: Specific mean and standard deviation values for AUC and Cmax were not detailed in the

abstract. Access to the full study is required for complete data.

Levodopa-Carbidopa Intestinal Gel (LCIG): High
Concentration vs. Low Concentration
A single-dose, open-label, randomized, two-period crossover study was conducted in healthy

subjects to compare a high-concentration (HC) Levodopa-Carbidopa Intestinal Gel (LCIG)

formulation to a low-concentration (LC) formulation. The study concluded that the high-

concentration formulation is clinically bioequivalent to the commercial low-concentration

formulation.[2][3]

Table 2: Pharmacokinetic Parameters of Levodopa for High vs. Low Concentration LCIG
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Parameter
LCIG-HC
(Geometric
Mean)

LCIG-LC
(Geometric
Mean)

Point Estimate
of Geometric
Mean Ratio (%)

90%
Confidence
Interval

Cmax
4% higher than

LC

AUCt Comparable Comparable

AUCinf Comparable Comparable

Tmax (Median) 1.0 h 1.0 h

Half-life

(Harmonic Mean)
1.6 h 1.6 h

Table 3: Pharmacokinetic Parameters of Carbidopa for High vs. Low Concentration LCIG

Parameter
LCIG-HC
(Geometric
Mean)

LCIG-LC
(Geometric
Mean)

Point Estimate
of Geometric
Mean Ratio (%)

90%
Confidence
Interval

Cmax
3-5% higher than

LC

AUCt
3-5% higher than

LC

AUCinf
3-5% higher than

LC

Tmax (Median) 3.0 h 3.0 h

Half-life

(Harmonic Mean)
1.9 h 2.0 h

Experimental Protocols
The following sections detail the methodologies employed in the key bioequivalence studies

cited in this guide.
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Study of Effervescent Melevodopa/Carbidopa vs.
Standard-Release Levodopa/Carbidopa

Study Design: A single-center, randomized, double-blind, double-dummy, two-period

crossover study.[1]

Participants: Patients with fluctuating Parkinson's disease.

Interventions:

Test Product: Effervescent tablets of melevodopa 100 mg/carbidopa 25 mg (V1512).

Reference Product: Standard-release levodopa 100 mg/carbidopa 25 mg tablets.

Dosing Regimens:

Cohort 1: 7 doses over 24 hours.

Cohort 2: 4 doses over 12 hours.

Cohort 3: 2 doses over 12 hours in combination with entacapone 200 mg.

Pharmacokinetic Analysis:

Blood samples were collected at regular intervals to determine the plasma concentrations

of levodopa and carbidopa.

The primary pharmacokinetic parameters measured were AUC, Cmax, and Tmax.

Study of High vs. Low Concentration Levodopa-
Carbidopa Intestinal Gel

Study Design: A single-dose, open-label, randomized, two-period, crossover bioequivalence

study.[2]

Participants: 28 healthy subjects.

Interventions:
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Test Product: High-concentration Levodopa-Carbidopa Intestinal Gel (LCIG-HC).

Reference Product: Low-concentration Levodopa-Carbidopa Intestinal Gel (LCIG-LC).

Drug Administration: Administered intrajejunally.

Pharmacokinetic Analysis:

Serial blood samples were collected over time to measure levodopa and carbidopa

plasma concentrations.

Pharmacokinetic parameters (Cmax, AUCt, AUCinf, Tmax, and half-life) were calculated

and compared between the two formulations.

Bioequivalence was assessed based on the 90% confidence intervals for the ratio of the

geometric means of Cmax, AUCt, and AUCinf.

Analytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
The quantification of levodopa and carbidopa in plasma samples is a critical component of

bioequivalence studies. A common and robust method employed is Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

Plasma samples are typically subjected to protein precipitation to remove interfering

proteins. This is often achieved using agents like perchloric acid or methanol.

An internal standard (e.g., a deuterated version of levodopa or carbidopa) is added to the

plasma sample before precipitation to ensure accuracy and precision.

The mixture is centrifuged, and the supernatant is collected for analysis.

Chromatographic Separation:

The extracted sample is injected into a high-performance liquid chromatography (HPLC)

system.
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A reversed-phase C18 column is commonly used to separate levodopa, carbidopa, and

the internal standard from other plasma components.

The mobile phase, a mixture of solvents like methanol and water with additives such as

formic acid, is pumped through the column to elute the compounds at different times.

Mass Spectrometric Detection:

The eluent from the HPLC is introduced into a tandem mass spectrometer.

The compounds are ionized, typically using electrospray ionization (ESI).

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which

provides high selectivity and sensitivity for quantifying the specific target analytes

(levodopa and carbidopa) by monitoring their unique precursor-to-product ion transitions.

Visualizations
The following diagrams illustrate the signaling pathway of levodopa and a typical workflow for a

bioequivalence study.
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Caption: Levodopa Signaling Pathway.

Study Planning

Study Execution

Data Analysis

Protocol Design
(Crossover, Randomized)

Subject Recruitment
(Healthy Volunteers or Patients)

Ethical Approval

Period 1:
Administer Test or

Reference Formulation

Serial Blood Sampling

Washout Period

Period 2:
Administer Alternative

Formulation

Serial Blood Sampling

Plasma Sample Analysis
(LC-MS/MS)

Pharmacokinetic
Parameter Calculation
(AUC, Cmax, Tmax)

Statistical Analysis
(90% CI for Ratios)

Bioequivalence
Determination

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1676178?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Bioequivalence Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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